N-Methyl-L-tyrosylglycylglycyl-L-phenylalanyl-L-methioninamide
Description
N-Methyl-L-tyrosylglycylglycyl-L-phenylalanyl-L-methioninamide is a complex peptide compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is composed of several amino acids, including tyrosine, glycine, phenylalanine, and methionine, each contributing to its distinct properties.
Properties
CAS No. |
62178-28-3 |
|---|---|
Molecular Formula |
C28H38N6O6S |
Molecular Weight |
586.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanamide |
InChI |
InChI=1S/C28H38N6O6S/c1-30-22(14-19-8-10-20(35)11-9-19)27(39)32-16-24(36)31-17-25(37)33-23(15-18-6-4-3-5-7-18)28(40)34-21(26(29)38)12-13-41-2/h3-11,21-23,30,35H,12-17H2,1-2H3,(H2,29,38)(H,31,36)(H,32,39)(H,33,37)(H,34,40)/t21-,22-,23-/m0/s1 |
InChI Key |
OTDVOLNYOPMZKQ-VABKMULXSA-N |
Isomeric SMILES |
CN[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCSC)C(=O)N |
Canonical SMILES |
CNC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCSC)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-L-tyrosylglycylglycyl-L-phenylalanyl-L-methioninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide) to facilitate the formation of peptide bonds.
Deprotection Steps: Removing protecting groups from the amino acids to allow for subsequent coupling reactions.
Cleavage from Resin: Using reagents like trifluoroacetic acid (TFA) to cleave the peptide from the solid support.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for higher yields and purity, often incorporating automated synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-Methyl-L-tyrosylglycylglycyl-L-phenylalanyl-L-methioninamide can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Reduction reactions can target disulfide bonds if present.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents.
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Reduced peptide with free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
N-Methyl-L-tyrosylglycylglycyl-L-phenylalanyl-L-methioninamide has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications, including as a drug candidate for targeting specific molecular pathways.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
Mechanism of Action
The mechanism of action of N-Methyl-L-tyrosylglycylglycyl-L-phenylalanyl-L-methioninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-L-tyrosylglycylglycyl-N-pentyl-L-phenylalaninamide: Similar structure but with a pentyl group instead of methionine.
L-Methioninamide, N-methyl-L-tyrosylglycylglycyl-L-phenylalanyl-: Another related peptide with slight variations in amino acid sequence.
Uniqueness
N-Methyl-L-tyrosylglycylglycyl-L-phenylalanyl-L-methioninamide stands out due to its specific combination of amino acids, which imparts unique chemical and biological properties
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